Foreword: Unveiling a Versatile Heterocyclic Building Block
Foreword: Unveiling a Versatile Heterocyclic Building Block
An In-depth Technical Guide to the Chemical Properties of 3-(5-Formyl-2-furyl)benzoic acid
Welcome to a comprehensive exploration of 3-(5-Formyl-2-furyl)benzoic acid. This molecule, while not as commonly documented as its para-substituted isomer, represents a fascinating and highly versatile building block for researchers in medicinal chemistry, materials science, and synthetic organic chemistry. Its structure is a unique convergence of three key chemical motifs: a carboxylic acid, an aldehyde, and a furan ring. This trifecta of functionality imparts a rich and nuanced reactivity profile, opening avenues for the construction of complex molecular architectures.
The furan nucleus is a well-established "privileged scaffold" in drug discovery, appearing in numerous medications with activities spanning antiviral, anti-inflammatory, and anticancer applications.[1][2] The presence of both an aldehyde and a carboxylic acid on this core structure allows for orthogonal chemical modifications, making 3-(5-Formyl-2-furyl)benzoic acid an ideal starting point for creating libraries of novel compounds or for designing highly specific molecular probes and functional materials.
This guide is structured to provide not just data, but context. As scientists, we understand that the "why" is as critical as the "what." Therefore, this document delves into the causal relationships behind the molecule's properties, proposes logical experimental protocols, and offers insights grounded in established chemical principles. Our objective is to equip you, the research professional, with the foundational knowledge needed to confidently and creatively employ this compound in your work.
Chapter 1: Core Molecular Profile and Physicochemical Properties
3-(5-Formyl-2-furyl)benzoic acid is a solid organic compound characterized by a benzoic acid moiety substituted at the meta-position with a 5-formylfuran group.[3] This arrangement dictates its physical and chemical nature.
Caption: Chemical structure of 3-(5-Formyl-2-furyl)benzoic acid.
Physicochemical Data Summary
While extensive experimental data for this specific isomer is limited, we can predict key properties based on its structural components and data from analogous molecules. These predictions serve as a robust starting point for experimental design.
| Property | Value / Predicted Value | Rationale / Source |
| CAS Number | 304884-54-6 | [3] |
| Molecular Formula | C₁₂H₈O₄ | [3] |
| Molecular Weight | 216.19 g/mol | [3] |
| Physical State | Solid (Neat) | [3] |
| Melting Point | >200 °C (Predicted) | Based on related structures like 5-formyl-2-furancarboxylic acid (206-212 °C)[4] and the high melting point of benzoic acid (122 °C), which is increased by the larger, rigid substituent. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Acetone). | The carboxylic acid group provides some water solubility, but the larger aromatic system reduces it. This is typical for substituted benzoic acids.[5] |
| pKa | ~3.8 - 4.2 (Predicted) | The pKa of benzoic acid is ~4.2.[5] The electron-withdrawing nature of the 5-formylfuran substituent is expected to slightly increase the acidity (lower the pKa) of the carboxylic acid proton. |
Chapter 2: Synthesis and Purification Strategy
A robust and versatile method for synthesizing biaryl compounds like 3-(5-Formyl-2-furyl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction.[6][7] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. For our target molecule, a logical approach involves coupling 3-bromobenzoic acid with a suitable furan boronic acid or ester derivative.
Caption: Proposed synthetic workflow via Suzuki-Miyaura coupling.
Exemplary Synthetic Protocol
This protocol is a self-validating system; progress can be monitored at each key stage using Thin Layer Chromatography (TLC).
Objective: To synthesize 3-(5-Formyl-2-furyl)benzoic acid.
Materials:
-
3-Bromobenzoic acid
-
5-Formylfuran-2-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Ethyl Acetate
-
Hexanes
-
Hydrochloric Acid (2M)
-
Brine (Saturated NaCl solution)
-
Magnesium Sulfate (Anhydrous)
Methodology:
-
Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzoic acid (1.0 eq), 5-formylfuran-2-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the more expensive aryl bromide. The base is crucial for the transmetalation step in the catalytic cycle.[6]
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane and deionized water (e.g., in a 4:1 ratio). Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Add the Pd(PPh₃)₄ catalyst (0.02-0.05 eq) to the flask.
-
Causality: The aqueous dioxane system is effective for dissolving both the organic substrates and the inorganic base. Degassing removes dissolved oxygen.
-
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC, observing the disappearance of the 3-bromobenzoic acid spot. The reaction is typically complete within 6-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Acidify the aqueous layer carefully with 2M HCl to a pH of ~2-3 to protonate the carboxylic acid, making it soluble in the organic phase.
-
Extraction: Extract the aqueous phase three times with ethyl acetate. Combine the organic layers.
-
Causality: Multiple extractions ensure efficient recovery of the product from the aqueous phase.
-
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
Chapter 3: Spectroscopic and Analytical Characterization (Predicted)
Disclaimer: The following spectral data are predicted based on the known chemical structure and established principles of spectroscopy. Experimental verification is required for confirmation.
A multi-technique approach is essential for unambiguous structural confirmation.
| Technique | Predicted Key Features |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~13.2 ppm (broad singlet, 1H, -COOH); δ 9.7 ppm (singlet, 1H, -CHO); δ ~8.3-7.6 ppm (multiplets, 4H, Ar-H of benzoic acid); δ ~7.5 ppm (doublet, 1H, furan H); δ ~7.3 ppm (doublet, 1H, furan H). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~190 ppm (-CHO); δ ~167 ppm (-COOH); δ ~155-120 ppm (aromatic carbons); δ ~115-125 ppm (furan carbons). |
| FT-IR (ATR) | ~3300-2500 cm⁻¹ (very broad, O-H stretch of carboxylic acid dimer); ~1700-1680 cm⁻¹ (strong, C=O stretch of carboxylic acid); ~1680-1660 cm⁻¹ (strong, C=O stretch of aldehyde); ~1600, 1450 cm⁻¹ (C=C stretches of aromatic rings); ~1250-1020 cm⁻¹ (C-O stretches).[8][9] |
| Mass Spec. (EI) | m/z 216 (M⁺, molecular ion); m/z 199 ([M-OH]⁺); m/z 187 ([M-CHO]⁺); m/z 171 ([M-COOH]⁺). |
Chapter 4: A Study in Reactivity
The molecule's reactivity is governed by the interplay of its three functional groups. This allows for selective transformations, making it a powerful synthetic intermediate.
Caption: Key reaction pathways for the functional groups.
-
Carboxylic Acid Group: This group behaves as a typical aromatic carboxylic acid. It can be readily converted to esters, amides, or acid chlorides. Its acidity allows for salt formation, which can be exploited for purification or to modify solubility.
-
Aldehyde Group: This is a versatile handle for further modification.
-
Reduction: Selective reduction, for instance with sodium borohydride (NaBH₄), will yield the corresponding alcohol, 3-[5-(hydroxymethyl)-2-furyl]benzoic acid[10], without affecting the carboxylic acid. This is a key transformation for accessing a different set of derivatives.
-
Oxidation: Treatment with a mild oxidizing agent like Tollens' reagent can convert the aldehyde to a second carboxylic acid, forming a dicarboxylic acid product.
-
Reductive Amination/Schiff Base Formation: The aldehyde readily reacts with primary amines to form imines (Schiff bases), which can be subsequently reduced to secondary amines. This is a cornerstone of combinatorial chemistry and drug discovery.[11]
-
-
Furan Ring: The furan ring is aromatic but less so than benzene, making it susceptible to both electrophilic substitution and cycloaddition reactions like the Diels-Alder reaction.[12][13] The electron-withdrawing nature of the aldehyde and benzoic acid substituents will deactivate the ring towards electrophilic attack.
Chapter 5: Applications in Research and Development
The unique structure of 3-(5-Formyl-2-furyl)benzoic acid makes it a high-value intermediate for several advanced applications.
-
Medicinal Chemistry: It serves as a scaffold for synthesizing novel heterocyclic compounds. The aldehyde can be used as an anchor point to introduce diverse pharmacophores via reductive amination, while the carboxylic acid can be used to improve solubility or to target specific biological interactions. Furan-containing molecules are investigated for a wide array of therapeutic uses.[1][14][15]
-
Materials Science: The rigid, conjugated structure is ideal for creating organic electronic materials. It can be used as a building block (or "linker") in the synthesis of Metal-Organic Frameworks (MOFs) for applications in gas storage or catalysis.[16]
-
Fluorescent Probes: The extended π-system makes it a candidate for developing fluorescent sensors. The aldehyde and carboxylic acid groups can be functionalized to create binding sites for specific analytes, with binding events modulating the fluorescence output.[16]
Protocol Example: Synthesis of a Schiff Base Derivative
Objective: To demonstrate the reactivity of the aldehyde group in forming a potential bioactive compound.
Methodology:
-
Dissolve 3-(5-Formyl-2-furyl)benzoic acid (1.0 eq) in a suitable solvent like methanol.
-
Add a primary amine (e.g., aniline, 1.1 eq) to the solution.
-
Add a catalytic amount of acetic acid (2-3 drops) to facilitate the reaction.
-
Stir the mixture at room temperature for 4-6 hours. The formation of the imine product can often be observed by a color change and can be monitored by TLC or LC-MS.
-
The resulting Schiff base product can often be isolated by simple filtration if it precipitates, or by removal of the solvent under reduced pressure.
Chapter 6: Safety and Handling
No specific Material Safety Data Sheet (MSDS) is available for 3-(5-Formyl-2-furyl)benzoic acid. Therefore, a conservative approach to safety must be adopted based on the hazards of its constituent parts and related molecules.
Inferred Hazards: Based on data for benzoic acid and other substituted furans, the compound should be treated as potentially hazardous.[17][18][19]
| Hazard Class | GHS Statement (Inferred) | Source/Rationale |
| Skin Irritation | H315: Causes skin irritation. | Common for carboxylic acids and aldehydes.[18][19] |
| Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation. | A significant hazard associated with benzoic acid and its derivatives.[17][19] |
| Respiratory Irritation | H335: May cause respiratory irritation. | Fine organic powders can be irritating to the respiratory tract.[19] |
Recommended Handling Procedures:
-
Engineering Controls: Handle in a well-ventilated fume hood to minimize inhalation of dust.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
3-(5-Formyl-2-furyl)benzoic acid is a molecule of significant potential. Its value lies not in a single property but in the synergistic interplay of its functional groups. It offers multiple, distinct reaction sites that can be addressed with a high degree of chemical selectivity. This guide has provided a foundational understanding of its physicochemical properties, a logical synthetic route, an analysis of its reactivity, and an overview of its potential applications and safety considerations. It is our hope that this technical resource will empower researchers to harness the full synthetic potential of this versatile building block in their pursuit of scientific innovation.
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